2-Chloro-3,5-difluorophenol

Descripción

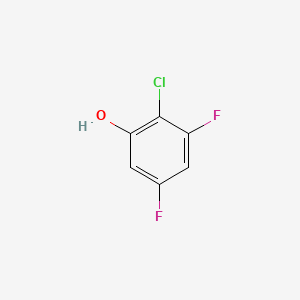

Structure

2D Structure

Propiedades

IUPAC Name |

2-chloro-3,5-difluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF2O/c7-6-4(9)1-3(8)2-5(6)10/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQWULOHSTAQTKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)Cl)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10369832 | |

| Record name | 2-Chloro-3,5-difluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206986-81-4 | |

| Record name | 2-Chloro-3,5-difluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-3,5-difluorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Chloro-3,5-difluorophenol CAS number and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, spectral data, safety information, and a representative synthetic route for 2-Chloro-3,5-difluorophenol (CAS No. 206986-81-4). This halogenated phenol serves as a valuable building block in chemical synthesis.

Core Properties and Identifiers

The fundamental properties and chemical identifiers for this compound are summarized below for quick reference.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 206986-81-4[1][2][3][4][5] |

| Molecular Formula | C₆H₃ClF₂O[1][3][5] |

| Molecular Weight | 164.54 g/mol [1][3][5] |

| IUPAC Name | This compound[1] |

| InChI | 1S/C6H3ClF2O/c7-6-4(9)1-3(8)2-5(6)10/h1-2,10H[1][3][4] |

| InChIKey | ZQWULOHSTAQTKJ-UHFFFAOYSA-N[1][3][4] |

| SMILES | Oc1cc(F)cc(F)c1Cl[3][4] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Physical Form | Solid[3][4] |

| Melting Point | 45-46 °C[3][4] |

| Boiling Point | 76 °C at 37 mmHg[3][4] |

| Flash Point | 66 °C (150.8 °F) - closed cup[3][4] |

Synthesis of this compound

Representative Experimental Protocol

Disclaimer: This protocol is an illustrative example based on the synthesis of a similar compound and should be adapted and optimized for the specific starting materials and laboratory conditions. Appropriate safety precautions must be taken when handling all chemicals.

Step 1: Bromination of 2,4-difluoroaniline

-

In a suitable reaction vessel, suspend 2,4-difluoroaniline in an aqueous acidic solution (e.g., hydrochloric acid).

-

Cool the stirred suspension in an ice bath.

-

Add liquid bromine dropwise to the reaction mixture, maintaining the temperature between 20-45°C.

-

After the addition is complete, allow the reaction to proceed for an additional 30 minutes.

-

Filter the resulting solid and wash it with water.

-

The crude product, 2-bromo-4,6-difluoroaniline, can be purified by recrystallization from a suitable solvent system like ethanol/water after neutralization.

Step 2: Sandmeyer Reaction to Yield 1-Bromo-2-chloro-3,5-difluorobenzene

-

Prepare a diazonium salt solution by dissolving the 2-bromo-4,6-difluoroaniline from Step 1 in a mixture of concentrated sulfuric acid and water, and then cooling it to 0-5°C.

-

Slowly add a chilled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5°C.

-

In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated hydrochloric acid.

-

Heat the CuCl solution to approximately 70-90°C.

-

Slowly and carefully add the cold diazonium salt solution to the hot copper chloride solution. Vigorous nitrogen gas evolution will occur.

-

After the addition is complete, maintain the reaction mixture at around 80°C for 1.5 hours to ensure the reaction goes to completion.

-

Cool the mixture and recover the crude product, 1-bromo-2-chloro-3,5-difluorobenzene, via steam distillation followed by vacuum distillation.

Step 3: Grignard Reaction and Formation of the Phenol

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings and a small crystal of iodine in anhydrous tetrahydrofuran (THF).

-

Prepare a solution of 1-bromo-2-chloro-3,5-difluorobenzene (from Step 2) in anhydrous THF.

-

Add a small portion of the aryl bromide solution to the magnesium suspension to initiate the Grignard reagent formation. Gentle heating may be required.

-

Once the reaction has initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue stirring at room temperature for an additional hour to ensure complete formation of the Grignard reagent (2-chloro-3,5-difluorophenylmagnesium bromide).

-

Cool the Grignard reagent to 0°C and slowly bubble dry oxygen through the solution, followed by the careful addition of a quenching agent like a saturated aqueous solution of ammonium chloride. (Alternatively, the Grignard reagent can be reacted with trimethyl borate followed by oxidative workup with hydrogen peroxide and sodium hydroxide to yield the phenol).

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

The crude this compound can be purified by vacuum distillation or column chromatography.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Spectral Information

Access to spectral data is crucial for the identification and characterization of chemical compounds.

-

Nuclear Magnetic Resonance (NMR): Both 1H NMR and 13C NMR spectral data for this compound are available through chemical databases such as PubChem and ChemicalBook.[1][7] These spectra are essential for confirming the structure and purity of the compound.

-

Infrared (IR) Spectroscopy: IR spectral data is also available and can be used to identify the characteristic functional groups present in the molecule, such as the hydroxyl (O-H) and carbon-halogen (C-Cl, C-F) bonds.[1][7]

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.

Table 3: GHS Hazard Information

| Hazard Class and Category | Hazard Statement |

| Flammable Solid, Category 1 | H228: Flammable solid[1][3][4] |

| Skin Irritation, Category 2 | H315: Causes skin irritation[1][3][4] |

| Eye Irritation, Category 2 | H319: Causes serious eye irritation[1][3][4] |

| Specific Target Organ Toxicity — Single Exposure, Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation[1][3][4] |

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Use a dust mask (type N95 or equivalent) or a respirator with appropriate cartridges (e.g., type P3).[3][4]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[3][4]

Applications in Research and Development

As a trihalogenated phenol, this compound is primarily used in chemical synthesis.[4] The presence of multiple halogen atoms provides several reactive sites for further functionalization, making it a potentially useful intermediate in the synthesis of more complex molecules for applications in pharmaceuticals and agrochemicals. The specific arrangement of the chloro and fluoro substituents can influence the electronic properties and lipophilicity of derivative compounds, which are key considerations in drug design.

References

- 1. This compound | C6H3ClF2O | CID 2733297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. This compound 98 206986-81-4 [sigmaaldrich.com]

- 4. 2-Chlor-3,5-difluorphenol 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. Page loading... [guidechem.com]

- 7. This compound(206986-81-4) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-3,5-difluorophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2-Chloro-3,5-difluorophenol, a halogenated aromatic compound of interest in chemical synthesis. This document details its key physical and chemical characteristics, supported by quantitative data presented in a structured format. A detailed, plausible experimental protocol for its multi-step synthesis from 2,4-difluoroaniline is provided, based on established chemical reactions for analogous compounds. Furthermore, this guide discusses its potential applications as a chemical intermediate and building block in various synthetic pathways, including those relevant to pharmaceutical and agrochemical research.

Introduction

This compound is a substituted phenolic compound characterized by the presence of a chlorine atom and two fluorine atoms on the aromatic ring. Halogenated phenols are a significant class of compounds in organic chemistry, often serving as versatile intermediates in the synthesis of more complex molecules. The specific arrangement of the halogen substituents in this compound influences its reactivity and physicochemical properties, making it a potentially valuable building block for the synthesis of novel compounds in various fields, including medicinal chemistry and materials science. This guide aims to provide a detailed resource on its properties and synthesis to support further research and development.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in chemical reactions and biological systems.

| Property | Value | Reference |

| Molecular Formula | C₆H₃ClF₂O | [1] |

| Molecular Weight | 164.54 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 45-46 °C | |

| Boiling Point | 76 °C at 37 mmHg | |

| pKa (Predicted) | 6.50 ± 0.15 | [2] |

| Flash Point | 66 °C (151 °F) - closed cup | |

| Density (Predicted) | 1.520 ± 0.06 g/cm³ | [2] |

| Solubility | Data not available; likely sparingly soluble in water. | |

| InChI Key | ZQWULOHSTAQTKJ-UHFFFAOYSA-N | [1] |

| SMILES | C1=C(C=C(C(=C1O)Cl)F)F | [1] |

| CAS Number | 206986-81-4 |

Synthesis of this compound

Proposed Synthetic Pathway

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Bromo-4,6-difluoroaniline

-

In a well-ventilated fume hood, equip a 1 L four-necked flask with a mechanical stirrer, a dropping funnel, and a thermometer.

-

Charge the flask with 2,4-difluoroaniline (e.g., 0.5 mol) and a solution of hydrochloric acid (e.g., 3 M, 500 mL).

-

Cool the stirred mixture to 0-5 °C in an ice-salt bath.

-

Slowly add liquid bromine (e.g., 0.5 mol) dropwise from the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

-

Filter the resulting precipitate and wash it thoroughly with cold water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield purified 2-bromo-4,6-difluoroaniline.

Step 2: Synthesis of 1-Bromo-2-chloro-3,5-difluorobenzene via Sandmeyer Reaction

-

Prepare a solution of 2-bromo-4,6-difluoroaniline (e.g., 0.4 mol) in a mixture of concentrated sulfuric acid (e.g., 250 mL) and water (e.g., 500 mL) in a 2 L beaker, cooling to below 10 °C.

-

Slowly add a solution of sodium nitrite (e.g., 0.44 mol) in water (e.g., 100 mL) dropwise, keeping the temperature between 0-5 °C to form the diazonium salt. Stir for an additional 30 minutes at this temperature.

-

In a separate 2 L flask, prepare a solution of copper(I) chloride (CuCl) (e.g., 0.5 mol) in concentrated hydrochloric acid (e.g., 400 mL).

-

Slowly and carefully add the cold diazonium salt solution to the stirred CuCl solution. Vigorous nitrogen evolution will occur.

-

After the addition is complete, warm the mixture gently to 50-60 °C for 1 hour to ensure complete reaction.

-

Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain crude 1-bromo-2-chloro-3,5-difluorobenzene.

-

Purify the product by vacuum distillation.

Step 3: Synthesis of this compound via Grignard Reaction and Oxidation

-

In a flame-dried 1 L three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (e.g., 0.3 mol).

-

Add a small crystal of iodine to the flask.

-

Prepare a solution of 1-bromo-2-chloro-3,5-difluorobenzene (e.g., 0.25 mol) in anhydrous tetrahydrofuran (THF) (e.g., 300 mL).

-

Add a small portion of the bromide solution to the magnesium turnings to initiate the Grignard reaction. The initiation may require gentle heating.

-

Once the reaction starts, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent, 2-chloro-3,5-difluorophenylmagnesium bromide.

-

Cool the reaction mixture in an ice bath and bubble dry oxygen or air through the solution for several hours until the reaction is complete (monitor by TLC).

-

Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Acidify the mixture with dilute hydrochloric acid (e.g., 2 M) to dissolve the magnesium salts.

-

Extract the product with diethyl ether.

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude this compound by column chromatography on silica gel or by vacuum distillation.

Applications in Research and Development

This compound is primarily utilized as a chemical intermediate and building block in organic synthesis. The presence of multiple halogen atoms and a hydroxyl group provides several reactive sites for further functionalization.

-

Pharmaceutical Synthesis: Halogenated aromatic compounds are crucial scaffolds in medicinal chemistry. The fluorine and chlorine atoms can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. While specific drugs derived from this compound are not prominently documented, it serves as a valuable precursor for the synthesis of more complex molecules that may possess biological activity.

-

Agrochemical Synthesis: Similar to pharmaceuticals, the agrochemical industry utilizes halogenated phenols as key intermediates for the development of new herbicides, fungicides, and insecticides. The unique substitution pattern of this compound could be exploited to create novel active ingredients.

-

Materials Science: Phenolic compounds are precursors to polymers and other materials. The introduction of fluorine atoms can enhance properties such as thermal stability and chemical resistance.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is classified as a flammable solid and can cause skin and serious eye irritation. It may also cause respiratory irritation. Personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times when handling this compound. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a halogenated phenol with a distinct set of physicochemical properties that make it a useful intermediate in organic synthesis. This guide has provided a summary of its key characteristics, a detailed plausible protocol for its synthesis, and an overview of its potential applications. For researchers and professionals in drug development and other areas of chemical synthesis, this compound represents a versatile building block for the creation of novel and functionalized molecules. Further research into its applications and biological activity is warranted to fully explore its potential.

References

Spectroscopic Profile of 2-Chloro-3,5-difluorophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-Chloro-3,5-difluorophenol (CAS No: 206986-81-4). The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a valuable reference for the identification, characterization, and quality control of this compound in research and development settings.

Data Presentation

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data

¹H NMR (Proton NMR)

| Expected Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ 5.0 - 7.0 | Broad Singlet | Phenolic Hydroxyl (-OH) |

| ~ 6.5 - 7.5 | Multiplet | Aromatic Protons (H-4, H-6) |

Note: The chemical shift of the phenolic proton is highly dependent on solvent, concentration, and temperature. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atoms.

¹³C NMR (Carbon NMR)

| Expected Chemical Shift (δ) ppm | Assignment | Expected Multiplicity (due to C-F coupling) |

| ~ 155 - 165 | C-F (C-3, C-5) | Doublet |

| ~ 145 - 155 | C-OH (C-1) | Singlet or small doublet |

| ~ 115 - 125 | C-Cl (C-2) | Singlet or small doublet |

| ~ 100 - 110 | C-H (C-4, C-6) | Doublet |

Note: The carbon atoms bonded to fluorine will show characteristic splitting. The exact chemical shifts are influenced by the combined electronic effects of the chloro, fluoro, and hydroxyl substituents.

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3200 - 3600 | Strong, Broad | O-H Stretch (hydrogen-bonded) |

| ~ 3000 - 3100 | Medium | Aromatic C-H Stretch |

| ~ 1580 - 1620 | Medium-Strong | Aromatic C=C Ring Stretch |

| ~ 1450 - 1500 | Medium-Strong | Aromatic C=C Ring Stretch |

| ~ 1200 - 1300 | Strong | C-O Stretch (Phenolic) |

| ~ 1100 - 1200 | Strong | C-F Stretch |

| ~ 700 - 800 | Strong | C-Cl Stretch |

| ~ 800 - 900 | Strong | C-H Out-of-plane Bending |

Table 3: Mass Spectrometry (MS) Data

The molecular formula of this compound is C₆H₃ClF₂O.

| m/z (mass-to-charge ratio) | Interpretation |

| 164/166 | Molecular ion peak [M]⁺, showing the characteristic ~3:1 isotopic pattern for one chlorine atom. |

| 136/138 | Loss of CO, a common fragmentation for phenols. |

| 101 | Loss of HCl from the [M-CO]⁺ fragment. |

Note: The exact mass of the monoisotopic molecular ion is 163.9840487 Da.[2] The fragmentation pattern will be influenced by the stability of the resulting ions.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry vial.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0.0 ppm).

-

Transfer the solution to a 5 mm NMR tube, ensuring the filling height is adequate for the spectrometer used.

Data Acquisition:

-

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR:

-

Acquire a one-dimensional proton spectrum.

-

Typical spectral width: -2 to 12 ppm.

-

Number of scans: 16-64, depending on the sample concentration.

-

A relaxation delay of 1-5 seconds is used between pulses.

-

-

¹³C NMR:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical spectral width: 0 to 200 ppm.

-

Number of scans: 1024 or more to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to obtain a flat baseline.

-

Calibrate the chemical shift axis using the TMS signal at 0.0 ppm.

-

Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

-

Identify the peak positions for both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR setup.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Parameters:

-

Scan range: Typically 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing:

-

The instrument software automatically subtracts the background spectrum from the sample spectrum.

-

Perform baseline correction if necessary.

-

Identify the wavenumbers of the major absorption bands.

Mass Spectrometry (MS)

Sample Preparation and Introduction:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC-MS) for separation from any impurities.

Data Acquisition (Electron Ionization - EI):

-

Instrument: A mass spectrometer, often coupled with a GC (GC-MS).

-

Ionization Mode: Electron Ionization (EI) is a common technique for this type of molecule.

-

Parameters:

-

Electron Energy: Typically 70 eV.

-

Mass Range: Scan from a low m/z (e.g., 40) to a value above the expected molecular weight (e.g., 200).

-

Data Processing:

-

The software generates a mass spectrum, which is a plot of relative intensity versus the mass-to-charge ratio (m/z).

-

Identify the molecular ion peak and any characteristic isotopic patterns.

-

Analyze the major fragment ions to deduce the structure and fragmentation pathways.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Spectroscopic analysis workflow.

References

An In-depth Technical Guide to the Solubility of 2-Chloro-3,5-difluorophenol in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Chloro-3,5-difluorophenol and detailed methodologies for its quantitative determination in common organic solvents. Due to the limited availability of public domain quantitative solubility data for this specific compound, this document emphasizes the experimental protocols required to generate such data, thereby empowering researchers to perform accurate and reproducible solubility assessments.

Introduction to the Solubility of Substituted Phenols

The solubility of an organic compound is a critical physicochemical parameter, influencing its behavior in various applications, from chemical synthesis to pharmaceutical formulations. For a substituted phenol like this compound, solubility is governed by the interplay of its functional groups and the nature of the solvent. The polar hydroxyl (-OH) group is capable of hydrogen bonding, which generally promotes solubility in polar solvents. However, the presence of a halogenated aromatic ring introduces a degree of lipophilicity.

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[1] Polar solvents, such as alcohols, tend to be good solvents for polar compounds, while non-polar solvents, like hydrocarbons, are better for non-polar compounds. The solubility of this compound in a given organic solvent will, therefore, depend on the balance between the polarity of the solvent and the solute.

Quantitative Solubility Data

| Solvent | Molar Mass ( g/mol ) | Polarity Index | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| e.g., Ethanol | 46.07 | 5.2 | 25 | ||

| e.g., Acetone | 58.08 | 5.1 | 25 | ||

| e.g., Dichloromethane | 84.93 | 3.1 | 25 | ||

| e.g., Toluene | 92.14 | 2.4 | 25 | ||

| e.g., Hexane | 86.18 | 0.1 | 25 | ||

| e.g., Methanol | 32.04 | 5.1 | 25 | ||

| e.g., Ethyl Acetate | 88.11 | 4.4 | 25 | ||

| e.g., Diethyl Ether | 74.12 | 2.8 | 25 | ||

| e.g., Dimethyl Sulfoxide (DMSO) | 78.13 | 7.2 | 25 |

Experimental Protocols for Solubility Determination

The following section details a robust experimental protocol for determining the equilibrium solubility of this compound in various organic solvents. The "shake-flask" method is presented as the primary technique, being widely recognized for its reliability.[2][3][4] This is followed by several analytical methods for quantifying the solute concentration in the saturated solution.

This method is designed to determine the thermodynamic equilibrium solubility of a compound.[5]

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Screw-cap vials or flasks

-

Orbital shaker or rotator with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours.[6] It is advisable to conduct preliminary experiments to determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature to permit the excess solid to settle.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filtration: Immediately filter the aliquot through a syringe filter into a clean, dry vial to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

-

Analysis: Accurately determine the concentration of this compound in the filtrate using one of the analytical methods described below.

This is a straightforward method for determining the concentration of a non-volatile solute.[7][8]

Procedure:

-

Accurately weigh an empty, dry evaporating dish.

-

Pipette a known volume of the filtered saturated solution into the evaporating dish.

-

Re-weigh the evaporating dish with the solution to determine the mass of the solution.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a vacuum oven at a temperature below the decomposition point of the solute may be used.

-

Once the solvent has completely evaporated, dry the dish containing the solid residue to a constant weight in a desiccator or oven.

-

Weigh the dish with the dry residue.

-

Calculate the mass of the dissolved solute and express the solubility in g/100 mL or other appropriate units.

This method is suitable if this compound exhibits significant absorbance in the UV-Vis spectrum and the solvent has a suitable UV cutoff.

Procedure:

-

Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of this compound in the solvent of interest and scan its UV-Vis spectrum to determine the λmax.

-

Calibration Curve: Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent. Measure the absorbance of each standard at the λmax. Plot a graph of absorbance versus concentration to create a calibration curve.

-

Sample Analysis: Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at the λmax.

-

Use the calibration curve to determine the concentration of the diluted sample and then calculate the concentration of the original saturated solution, accounting for the dilution factor.

For phenolic compounds, colorimetric methods can also be employed. For instance, phenols react with ferric chloride to produce a colored complex that can be quantified spectrophotometrically.[9][10]

HPLC is a highly accurate and specific method for determining the concentration of a solute in a solution.[11]

Procedure:

-

Method Development: Develop an appropriate HPLC method (e.g., reverse-phase) with a suitable mobile phase and column to achieve good separation and peak shape for this compound. A UV detector is commonly used for phenolic compounds.

-

Calibration Curve: Prepare a series of standard solutions of known concentrations of this compound in the mobile phase or a suitable solvent. Inject each standard into the HPLC system and record the peak area. Plot a graph of peak area versus concentration to create a calibration curve.

-

Sample Analysis: Dilute the filtered saturated solution with a known volume of the mobile phase or a suitable solvent to bring the concentration within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

Use the calibration curve to determine the concentration of the diluted sample and then calculate the concentration of the original saturated solution, accounting for the dilution factor.

Visualizations

The following diagrams illustrate the logical workflow for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Logical relationship for selecting an appropriate analytical method.

References

- 1. scribd.com [scribd.com]

- 2. researchgate.net [researchgate.net]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. scielo.br [scielo.br]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. researchgate.net [researchgate.net]

- 10. bipcic.icpm.tuiasi.ro [bipcic.icpm.tuiasi.ro]

- 11. solubilityofthings.com [solubilityofthings.com]

In-depth Technical Guide: Health and Safety Information for 2-Chloro-3,5-difluorophenol

This guide provides a comprehensive overview of the health and safety information for 2-Chloro-3,5-difluorophenol, compiled for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a chemical intermediate. A summary of its key physical and chemical properties is presented below.

| Property | Value |

| CAS Number | 201880-60-2 |

| Molecular Formula | C₆H₃ClF₂O |

| Molecular Weight | 164.54 g/mol |

| Appearance | Off-white to light yellow crystalline powder |

| Boiling Point | 178.6±35.0 °C (Predicted) |

| Melting Point | 53.0 to 57.0 °C |

| Density | 1.524±0.06 g/cm³ (Predicted) |

| pKa | 7.33±0.18 (Predicted) |

Health and Safety Information

The following sections detail the known health and safety hazards associated with this compound, based on available Safety Data Sheets (SDS).

This compound is classified as hazardous. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

Table 2: GHS Hazard Classification

| Hazard Class | Hazard Category |

| Skin corrosion/irritation | Category 2 |

| Serious eye damage/eye irritation | Category 2A |

| Specific target organ toxicity – single exposure (Respiratory system) | Category 3 |

Table 3: GHS Label Elements

| Pictogram | Signal Word | Hazard Statements |

| GHS07: Exclamation Mark | Warning | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

Detailed first-aid procedures are crucial for minimizing harm in the event of accidental exposure.

Table 4: First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. Consult a physician. |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician. |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |

| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |

Proper handling and storage procedures are essential to ensure safety in a laboratory or manufacturing setting.

Table 5: Handling and Storage Guidelines

| Aspect | Guideline |

| Handling | Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed. |

| Storage | Store in a cool place. Keep the container tightly closed in a dry and well-ventilated place. |

The use of appropriate personal protective equipment is mandatory when handling this compound.

Table 6: Recommended Personal Protective Equipment

| Protection Type | Equipment |

| Eye/Face Protection | Safety glasses with side-shields conforming to EN166. Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU). |

| Skin Protection | Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. |

| Body Protection | Complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace. |

| Respiratory Protection | For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU). |

Experimental Protocols & Signaling Pathways

As of the current date, detailed public information regarding specific experimental protocols for the toxicological assessment of this compound is not available. Similarly, there are no published studies detailing its mechanism of action or its effects on specific signaling pathways. The information provided in the health and safety sections is derived from standard toxicological assessments required for the classification and labeling of chemical substances.

The general workflow for hazard assessment of a chemical compound like this compound is outlined below.

Caption: General workflow for chemical hazard assessment.

Toxicological Information

The primary toxicological effects are irritation to the skin, eyes, and respiratory system. There is no data available regarding carcinogenicity, mutagenicity, or reproductive toxicity for this specific compound.

Table 7: Summary of Toxicological Effects

| Effect | Result |

| Acute Toxicity | No data available |

| Skin Corrosion/Irritation | Causes skin irritation |

| Serious Eye Damage/Irritation | Causes serious eye irritation |

| Respiratory or Skin Sensitization | No data available |

| Germ Cell Mutagenicity | No data available |

| Carcinogenicity | No data available |

| Reproductive Toxicity | No data available |

| Specific Target Organ Toxicity - Single Exposure | May cause respiratory irritation |

| Specific Target Organ Toxicity - Repeated Exposure | No data available |

| Aspiration Hazard | No data available |

Ecological Information

There is no specific ecological data available for this compound. It is important to prevent its release into the environment.

Disposal Considerations

Dispose of this compound and its container in accordance with local, regional, national, and international regulations. Offer surplus and non-recyclable solutions to a licensed disposal company.

Transport Information

This compound is not classified as a dangerous good for transport according to DOT (US), IATA, or IMDG regulations.

Regulatory Information

This material is subject to the reporting requirements of SARA Title III, Section 302, 304, and 313. It is also listed on the TSCA inventory.

This guide is intended for informational purposes only and should not be used as a substitute for a comprehensive risk assessment. Always consult the most current Safety Data Sheet (SDS) before handling this chemical.

An In-depth Technical Guide to the Material Safety of 2-Chloro-3,5-difluorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for 2-Chloro-3,5-difluorophenol (CAS No: 206986-81-4). The information is compiled and presented to meet the needs of researchers, scientists, and professionals in drug development, with a focus on safe handling, storage, and emergency procedures.

Chemical Identification and Physical Properties

This compound is a halogenated aromatic compound. Its key identification and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₃ClF₂O | [1] |

| Molecular Weight | 164.54 g/mol | [1] |

| CAS Number | 206986-81-4 | [1] |

| Appearance | Solid | |

| Melting Point | 45-46 °C | |

| Boiling Point | 76 °C at 37 mmHg | |

| Flash Point | 66 °C (150.8 °F) - closed cup | |

| InChI | 1S/C6H3ClF2O/c7-6-4(9)1-3(8)2-5(6)10/h1-2,10H | |

| SMILES | C1=C(C=C(C(=C1O)Cl)F)F | [1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard identification.

| Hazard Classification | Code | Description |

| Flammable solids | H228 | Flammable solid |

| Skin corrosion/irritation | H315 | Causes skin irritation |

| Serious eye damage/eye irritation | H319 | Causes serious eye irritation |

| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation |

Signal Word: Danger

Hazard Pictograms:

-

Flame (GHS02)

-

Exclamation Mark (GHS07)

Safe Handling and Storage

Proper handling and storage procedures are critical to ensure safety when working with this compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this chemical to determine the appropriate level of personal protective equipment. Recommended PPE includes:

-

Eye/Face Protection: Safety glasses with side-shields or chemical goggles.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.

-

Respiratory Protection: A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended, especially where ventilation is inadequate.

Handling Procedures

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of dust or vapors.

-

Keep away from heat, sparks, and open flames.

-

Use non-sparking tools.

-

Ground all equipment containing this material.

Storage Conditions

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Store away from heat and sources of ignition.

Emergency Procedures

In the event of exposure or a spill, follow these emergency procedures.

| Exposure Route | First Aid Measures |

| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Spill Response:

-

Evacuate personnel from the area.

-

Wear appropriate personal protective equipment.

-

Absorb the spill with inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.

-

Do not let the chemical enter drains.

Toxicological Information

Experimental Protocols

Synthesis of this compound

A reported synthesis of this compound involves a multi-step process starting from 2,4-difluoroaniline. The key steps include bromination, a Sandmeyer reaction, a Grignard reaction, and esterification.[3] Researchers should consult specialized chemical synthesis literature for detailed experimental procedures.

Visualized Workflows and Hazard Relationships

Laboratory Handling Workflow

The following diagram illustrates a general workflow for safely handling this compound in a laboratory setting.

Hazard Relationship Diagram

This diagram illustrates the logical relationship between the physical state of the chemical and its primary hazards.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of 2-Chloro-3,5-difluorophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3,5-difluorophenol is a halogenated aromatic compound with applications in chemical synthesis, particularly as a building block in the development of pharmaceuticals and other specialty chemicals. A thorough understanding of its thermal stability and decomposition profile is critical for ensuring safe handling, processing, and storage, as well as for predicting its behavior under various manufacturing and application conditions. This guide provides a comprehensive overview of the predicted thermal properties of this compound, detailed experimental protocols for its analysis, and a discussion of its likely decomposition pathways.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its physical behavior and for designing appropriate experimental and handling procedures.

| Property | Value | Source |

| Molecular Formula | C₆H₃ClF₂O | PubChem |

| Molecular Weight | 164.54 g/mol | PubChem |

| Appearance | Colorless crystalline solid | Generic |

| Melting Point | 45-46 °C | Generic |

| Boiling Point | 76 °C at 37 mmHg | Generic |

| Flash Point | 66 °C (closed cup) | Generic |

| Solubility | Soluble in organic solvents | Generic |

| CAS Number | 206986-81-4 | PubChem |

Table 1: Physicochemical Properties of this compound

Predicted Thermal Stability and Decomposition Data

While specific experimental data for this compound is unavailable, an estimation of its thermal stability can be made by analogy to other chlorinated and fluorinated phenols. The presence of halogen atoms on the aromatic ring is known to influence thermal stability. Table 2 provides a hypothetical summary of the expected thermal decomposition data that would be obtained from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

| Parameter | Predicted Value Range | Analytical Technique |

| Onset of Decomposition (Tonset) | 200 - 250 °C | TGA |

| Peak Decomposition Temperature (Tpeak) | 250 - 300 °C | TGA/DTG |

| Endothermic Event (Melting) | 45 - 50 °C | DSC |

| Exothermic Event (Decomposition) | 220 - 280 °C | DSC |

| Mass Loss at 400 °C | > 95% | TGA |

Table 2: Predicted Thermal Decomposition Data for this compound

Experimental Protocols

To experimentally determine the thermal stability and decomposition of this compound, the following detailed methodologies for Thermogravimetric Analysis coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR) and Differential Scanning Calorimetry (DSC) are recommended.

This technique provides quantitative information on mass loss as a function of temperature, while simultaneously identifying the evolved gaseous decomposition products.

Objective: To determine the thermal decomposition profile and identify the evolved gases.

Instrumentation:

-

Thermogravimetric Analyzer (TGA) coupled to a Fourier Transform Infrared (FTIR) spectrometer via a heated transfer line.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA crucible (e.g., alumina or platinum).

-

Instrument Setup:

-

Purge the TGA furnace and balance with an inert gas (e.g., Nitrogen) at a flow rate of 50-100 mL/min to prevent oxidative decomposition.

-

Heat the transfer line and FTIR gas cell to a temperature sufficient to prevent condensation of evolved gases (e.g., 200-220 °C).

-

Collect a background FTIR spectrum of the empty, purged system.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Collection:

-

Continuously record the sample mass as a function of temperature.

-

Collect FTIR spectra of the evolved gases at regular intervals (e.g., every 30 seconds or for every 1% mass loss).

-

-

Data Analysis:

-

Plot the mass loss (%) versus temperature (TGA curve) and the derivative of the mass loss versus temperature (DTG curve) to identify the onset and peak decomposition temperatures.

-

Analyze the FTIR spectra at different temperatures to identify the chemical nature of the evolved gases by comparing them to spectral libraries.

-

DSC measures the heat flow into or out of a sample as a function of temperature, providing information on melting, crystallization, and decomposition events.

Objective: To determine the melting point and the enthalpy of fusion, and to characterize the energetics of decomposition.

Instrumentation:

-

A calibrated Differential Scanning Calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed aluminum pan as a reference.

-

Instrument Setup:

-

Place the sample and reference pans into the DSC cell.

-

Purge the cell with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Heat the sample from 25 °C to 350 °C at a constant heating rate of 10 °C/min.

-

-

Data Collection:

-

Record the differential heat flow as a function of temperature.

-

-

Data Analysis:

-

Identify and integrate the endothermic peak corresponding to melting to determine the melting point (onset temperature) and the enthalpy of fusion.

-

Identify any exothermic peaks, which would indicate decomposition events, and determine their onset temperatures and enthalpies.

-

Visualizations

Caption: Workflow for the thermal analysis of this compound.

The thermal decomposition of halogenated phenols can proceed through various mechanisms, including homolytic cleavage of C-X (where X is a halogen) and C-O bonds, as well as intermolecular reactions. Given the structure of this compound, a plausible initial decomposition step would be the cleavage of the C-Cl bond, which is generally weaker than the C-F and C-O bonds. This could be followed by a series of radical reactions.

Caption: A plausible radical-mediated decomposition pathway.

A systematic approach is necessary to evaluate the thermal hazards associated with a chemical. The following diagram outlines the key steps in this process.

Caption: Logic diagram for assessing thermal hazards.

Discussion of Potential Decomposition Products

Based on the thermal decomposition of similar halogenated phenols, the following products could be anticipated upon heating this compound:

-

Hydrogen Halides: Hydrogen chloride (HCl) and hydrogen fluoride (HF) are common products resulting from the abstraction of hydrogen atoms by halogen radicals.

-

Carbon Oxides: Carbon monoxide (CO) and carbon dioxide (CO₂) are expected from the breakdown of the aromatic ring at higher temperatures.

-

Char Residue: Polymerization and condensation of aromatic fragments can lead to the formation of a solid, carbonaceous residue.

-

Other Halogenated Aromatics: Incomplete decomposition could lead to the formation of other chlorinated and/or fluorinated phenols and benzene derivatives through rearrangement and substitution reactions. The formation of more toxic species like polychlorinated dibenzofurans (PCDFs) or dioxins (PCDDs) cannot be entirely ruled out, especially in the presence of oxygen, and should be investigated.

Conclusion

While direct experimental data is lacking, this guide provides a robust framework for understanding and evaluating the thermal stability and decomposition of this compound. The provided experimental protocols offer a clear path for obtaining the necessary data to ensure the safe handling and use of this compound in research and development. The predicted decomposition pathways and products highlight the importance of conducting thorough thermal analysis to mitigate potential hazards. It is strongly recommended that the experimental work outlined in this guide be performed to validate these predictions and establish a definitive thermal profile for this compound.

Reactivity Profile of the Hydroxyl Group in 2-Chloro-3,5-difluorophenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the hydroxyl group in 2-chloro-3,5-difluorophenol. This compound is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by its halogen substituents. This document outlines the predicted acidity and nucleophilicity of the phenolic hydroxyl group, and provides detailed theoretical and practical guidance on its key reactions, including O-alkylation and O-acylation. Experimental protocols, based on established methodologies for similar halogenated phenols, are provided to aid in the synthesis of derivatives. The information is presented to support the research and development endeavors of professionals in the chemical and pharmaceutical sciences.

Introduction

This compound is a substituted aromatic compound with a chemical structure that lends itself to a variety of chemical transformations. The reactivity of the phenolic hydroxyl group is significantly influenced by the presence of the electron-withdrawing chlorine and fluorine atoms on the aromatic ring. These substituents modulate the acidity of the hydroxyl proton and the nucleophilicity of the corresponding phenoxide ion, thereby governing the conditions required for and the outcomes of its reactions. This guide will delve into the theoretical underpinnings of this reactivity and provide practical insights for its application in synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 206986-81-4 | [1] |

| Molecular Formula | C₆H₃ClF₂O | [1] |

| Molecular Weight | 164.54 g/mol | [1] |

| Melting Point | 45-46 °C | |

| Boiling Point | 76 °C at 37 mmHg | |

| Predicted pKa | 6.50 ± 0.15 | Chemicalize |

Electronic Effects of Substituents on Hydroxyl Group Reactivity

The chlorine and two fluorine atoms on the benzene ring are electron-withdrawing groups. Their presence has a profound impact on the reactivity of the hydroxyl group through inductive and resonance effects.

-

Acidity: The electron-withdrawing nature of the halogens stabilizes the negative charge of the phenoxide ion formed upon deprotonation. This stabilization increases the acidity of the phenolic proton, resulting in a lower pKa compared to phenol (pKa ≈ 10). The predicted pKa of approximately 6.50 indicates that this compound is a significantly stronger acid than phenol.

-

Nucleophilicity: While the electron-withdrawing groups increase the acidity, they decrease the electron density on the phenoxide oxygen, thereby reducing its nucleophilicity. However, the resulting phenoxide is still a competent nucleophile for reactions such as Williamson ether synthesis, particularly with reactive electrophiles.

Caption: Influence of halogen substituents on the hydroxyl group reactivity.

Key Reactions of the Hydroxyl Group

The hydroxyl group of this compound is amenable to several key transformations, primarily O-alkylation and O-acylation, which are fundamental for the synthesis of a wide range of derivatives.

O-Alkylation (Williamson Ether Synthesis)

O-alkylation of this compound can be achieved via the Williamson ether synthesis. This reaction involves the deprotonation of the phenol to form the corresponding phenoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide.

Reaction Scheme:

Expected Reactivity and Conditions:

Due to the increased acidity, a moderately strong base such as sodium hydroxide or potassium carbonate is sufficient for deprotonation. The subsequent nucleophilic attack by the phenoxide on a primary alkyl halide is expected to proceed under standard SN2 reaction conditions.

| Parameter | Expected Condition/Value |

| Base | NaOH, K₂CO₃, Cs₂CO₃ |

| Alkylating Agent | Primary alkyl halides (e.g., CH₃I, C₂H₅Br) |

| Solvent | Acetone, DMF, Acetonitrile |

| Temperature | Room temperature to 80 °C |

| Expected Yield | Moderate to High (dependent on alkyl halide) |

Experimental Protocol: Synthesis of 2-Chloro-3,5-difluoroanisole

Materials:

-

This compound (1.0 eq)

-

Potassium carbonate (1.5 eq)

-

Methyl iodide (1.2 eq)

-

Acetone (anhydrous)

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of this compound in anhydrous acetone, add potassium carbonate.

-

Stir the suspension at room temperature for 30 minutes.

-

Add methyl iodide dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

After completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the crude product.

-

Purify the product by column chromatography if necessary.

Caption: Workflow for the Williamson ether synthesis of 2-Chloro-3,5-difluoroanisole.

O-Acylation (Esterification)

The hydroxyl group of this compound can be readily acylated to form the corresponding esters. This is typically achieved by reaction with an acyl chloride or an acid anhydride in the presence of a base.

Reaction Scheme:

Expected Reactivity and Conditions:

The reaction is generally rapid and high-yielding. A tertiary amine base, such as triethylamine or pyridine, is commonly used to neutralize the HCl byproduct.

| Parameter | Expected Condition/Value |

| Acylating Agent | Acyl chlorides (e.g., Acetyl chloride, Benzoyl chloride) |

| Base | Pyridine, Triethylamine |

| Solvent | Dichloromethane, Chloroform, Toluene |

| Temperature | 0 °C to room temperature |

| Expected Yield | High |

Experimental Protocol: Synthesis of 2-Chloro-3,5-difluorophenyl acetate

Materials:

-

This compound (1.0 eq)

-

Acetyl chloride (1.1 eq)

-

Pyridine (1.2 eq)

-

Dichloromethane (anhydrous)

-

1 M HCl (aqueous)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve this compound in anhydrous dichloromethane and cool the solution to 0 °C.

-

Add pyridine to the solution.

-

Slowly add acetyl chloride to the reaction mixture while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Wash the reaction mixture sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product.

-

Further purification can be achieved by recrystallization or column chromatography if needed.

Caption: Workflow for the O-acylation of this compound.

Conclusion

The hydroxyl group of this compound exhibits a reactivity profile dominated by the strong electron-withdrawing effects of its halogen substituents. This results in a significantly acidic phenol that can be readily deprotonated and subsequently participate in nucleophilic substitution reactions. The provided theoretical background and generalized experimental protocols for O-alkylation and O-acylation serve as a robust starting point for the synthesis of a variety of derivatives. Researchers and drug development professionals can leverage this understanding to design and execute synthetic strategies for the development of novel molecules with potential applications in various fields. Further experimental validation is recommended to determine the precise optimal conditions and yields for specific transformations.

References

An In-depth Technical Guide to the Electronic Effects of Halogens in 2-Chloro-3,5-difluorophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic effects of halogen substituents in 2-chloro-3,5-difluorophenol. Halogenation of aromatic systems is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a molecule's physicochemical properties, including acidity, lipophilicity, and metabolic stability. Understanding the interplay of inductive and resonance effects of chlorine and fluorine in this specific polysubstituted phenol is crucial for its application as a building block in the design and synthesis of novel therapeutic agents. This document details the theoretical basis of these electronic effects, presents quantitative data to illustrate their impact on acidity, outlines experimental protocols for the determination of key parameters, and discusses the implications for drug development.

Introduction to Electronic Effects of Halogens

Halogens exert a dual electronic influence on aromatic rings: a deactivating inductive effect (-I) and a weakly activating resonance effect (+R). The inductive effect is an electron-withdrawing effect transmitted through the sigma (σ) bonds, originating from the high electronegativity of the halogen atom. The resonance effect, conversely, is an electron-donating effect that occurs through the delocalization of the halogen's lone pair electrons into the π-system of the aromatic ring. The net electronic effect of a halogen substituent is a balance between these two opposing forces.

In the case of this compound, the presence of three halogen atoms significantly modulates the electron density of the phenol ring and the acidity of the hydroxyl group. The positioning of these substituents—one chlorine atom ortho to the hydroxyl group and two fluorine atoms meta to it—creates a unique electronic environment that dictates the molecule's reactivity and potential for interaction with biological targets.

Quantitative Analysis of Electronic Effects

The electronic influence of substituents on the reactivity of aromatic compounds can be quantified using Hammett constants (σ). These constants provide a measure of the electron-donating or electron-withdrawing nature of a substituent at the meta (σm) and para (σp) positions. While ortho positions are more complex due to steric effects, these constants provide a valuable framework for understanding the electronic landscape of this compound.

| Substituent | σm | σp | Electronegativity (Pauling Scale) |

| Chlorine (Cl) | 0.37 | 0.23 | 3.16 |

| Fluorine (F) | 0.34 | 0.06 | 3.98 |

Table 1: Hammett Constants and Electronegativity of Chlorine and Fluorine.[1]

The acidity of a phenol, represented by its pKa value, is a direct reflection of the stability of its conjugate base, the phenoxide ion. Electron-withdrawing groups stabilize the phenoxide ion by delocalizing the negative charge, thereby increasing the acidity (lowering the pKa).

| Compound | Predicted pKa |

| This compound | 6.50 ± 0.15 |

Table 2: Predicted pKa Value for this compound.[2]

For comparison, the experimental pKa values of related halogenated phenols are presented below.

| Compound | pKa |

| Phenol | 9.99 |

| 2-Chlorophenol | 8.52[3] |

| 4-Chlorophenol | 9.41[3] |

| 2-Fluorophenol | 8.7[3] |

| 4-Fluorophenol | 9.9[3] |

| 3,5-Dichlorophenol | 8.18 |

Table 3: Experimental pKa Values of Phenol and Selected Halogenated Phenols.

The predicted pKa of this compound (6.50) is significantly lower than that of phenol and monosubstituted chlorophenols and fluorophenols, indicating a substantial increase in acidity. This is a cumulative result of the strong inductive effects of the three halogen substituents.

Interplay of Inductive and Resonance Effects

The dominant electronic effect of halogens on the acidity of phenols is the electron-withdrawing inductive effect (-I). Due to its higher electronegativity, fluorine exerts a stronger inductive effect than chlorine. However, the resonance effect (+R) of fluorine is also stronger than that of chlorine due to better orbital overlap between the 2p orbital of fluorine and the 2p orbital of carbon. In the case of this compound:

-

Chlorine (ortho): The chlorine atom at the ortho position exerts a strong -I effect, significantly increasing the acidity of the phenolic proton. Its +R effect is also present but is outweighed by the inductive effect.

-

Fluorine (meta): The two fluorine atoms at the meta positions exert their strong -I effects. The resonance effect from the meta position is negligible, meaning their primary contribution is electron withdrawal, which strongly stabilizes the phenoxide ion.

Experimental Protocols

Determination of pKa by UV-Vis Spectrophotometry

This method is based on the principle that the phenol and its corresponding phenoxide ion exhibit different UV-Vis absorption spectra. By measuring the absorbance at a specific wavelength across a range of pH values, the pKa can be determined.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent miscible with water, such as methanol or ethanol.

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values, typically ranging from pH 4 to pH 9.

-

Sample Preparation: For each buffer solution, add a small, constant volume of the stock solution to a known volume of the buffer to achieve a final concentration suitable for UV-Vis analysis (e.g., 10-50 µg/mL). Prepare a fully protonated sample in an acidic solution (e.g., pH 2) and a fully deprotonated sample in a basic solution (e.g., pH 12).

-

Spectrophotometric Measurement: Record the UV-Vis spectrum (e.g., 200-400 nm) for each prepared solution. Identify the wavelength of maximum absorbance difference between the protonated and deprotonated forms.

-

Data Analysis: Measure the absorbance of all solutions at this selected wavelength. The pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A_b - A) / (A - A_a)] where A is the absorbance of the sample at a given pH, A_a is the absorbance of the fully protonated form, and A_b is the absorbance of the fully deprotonated form. A plot of pH versus log[(A_b - A) / (A - A_a)] will yield a straight line with the pKa as the y-intercept.[4][5][6]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of this compound is expected to show signals for the aromatic protons and the hydroxyl proton. The chemical shifts of the aromatic protons will be influenced by the deshielding effects of the halogen substituents. The hydroxyl proton signal may be broad and its chemical shift can be concentration and solvent dependent.

-

¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton. The carbons attached to the electronegative halogen atoms will be significantly deshielded and appear at higher chemical shifts. Carbon-fluorine coupling will be observed, providing further structural confirmation.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound will exhibit characteristic absorption bands:

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group involved in hydrogen bonding.

-

C-O Stretch: A strong band around 1200-1260 cm⁻¹ corresponds to the C-O stretching vibration.

-

C-Cl and C-F Stretches: Strong absorption bands in the fingerprint region (typically below 1400 cm⁻¹) will be present due to the C-Cl and C-F stretching vibrations.

-

Aromatic C=C Stretches: Bands in the 1450-1600 cm⁻¹ region are indicative of the aromatic ring.

Implications for Drug Development

This compound serves as a valuable chemical building block in drug discovery and development.[7][8] The introduction of chlorine and fluorine atoms can significantly impact a molecule's pharmacological profile:

-

Enhanced Binding Affinity: The electronegative nature of the halogens can lead to favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions, potentially increasing binding affinity and potency.

-

Improved Metabolic Stability: The strong C-F and C-Cl bonds can block sites of metabolism, leading to increased metabolic stability and a longer in vivo half-life of the drug candidate.

-

Modulation of pKa: As demonstrated, halogenation significantly lowers the pKa of the phenol. This can be crucial for optimizing the ionization state of a drug at physiological pH, which in turn affects its solubility, permeability, and target engagement.

-

Increased Lipophilicity: Halogenation generally increases the lipophilicity of a molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.

A notable example of a biological target for which halogenated aromatic compounds are relevant is tyrosyl-tRNA synthetase (TyrRS) , an essential enzyme in bacterial protein synthesis.[9][10][11] Inhibitors of TyrRS are being investigated as potential antibacterial agents. The incorporation of halogenated phenyl moieties can contribute to the binding affinity and inhibitory activity against this enzyme.[12] While direct studies on this compound as a TyrRS inhibitor are not prominent, its structural motifs are present in known inhibitors of various enzymes, highlighting its potential as a scaffold in the design of new enzyme inhibitors.

Conclusion

The electronic effects of the chlorine and fluorine substituents in this compound result in a significantly acidic phenol with a unique electronic profile. The strong, cumulative inductive effects of the three halogens are the primary drivers of its increased acidity. This compound serves as a versatile building block in medicinal chemistry, offering a scaffold with tunable physicochemical properties that are desirable in the design of novel therapeutics. A thorough understanding of its electronic characteristics, as outlined in this guide, is essential for its effective utilization in the development of next-generation pharmaceuticals.

References

- 1. web.viu.ca [web.viu.ca]

- 2. This compound CAS#: 206986-81-4 [amp.chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. pharmaguru.co [pharmaguru.co]

- 5. web.pdx.edu [web.pdx.edu]

- 6. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 7. nbinno.com [nbinno.com]

- 8. news.umich.edu [news.umich.edu]

- 9. Tyrosyl-tRNA synthetase inhibitors: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Natural Compounds as Inhibitors of Tyrosyl-tRNA Synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Tyrosyl-tRNA synthetase inhibitors as antibacterial agents: synthesis, molecular docking and structure-activity relationship analysis of 3-aryl-4-arylaminofuran-2(5H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Chloro-3,5-difluorophenol

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The direct synthesis of 2-Chloro-3,5-difluorophenol from 2,4-difluoroaniline as requested is not a chemically straightforward or commonly documented procedure. The challenge lies in the rearrangement of the fluorine substituents from the 2 and 4 positions to the 3 and 5 positions, which would likely involve a complex, multi-step synthesis with potentially low yields.

This document outlines a more chemically feasible and efficient synthesis of this compound, commencing from the more appropriate starting material, 3,5-difluoroaniline. This proposed pathway involves three primary stages: chlorination of the aniline, diazotization of the resulting chlorinated aniline, and subsequent hydrolysis to the target phenol.

Proposed Synthetic Pathway

The recommended synthetic route is a three-step process:

-

Chlorination: Introduction of a chlorine atom at the 2-position of 3,5-difluoroaniline to form 2-chloro-3,5-difluoroaniline.

-

Diazotization: Conversion of the amino group of 2-chloro-3,5-difluoroaniline into a diazonium salt.

-

Hydrolysis: Replacement of the diazonium group with a hydroxyl group to yield the final product, this compound.

Logical Relationship of the Synthetic Pathway

Caption: Synthetic workflow for this compound.

Data Presentation

Table 1: Reagents and Materials

| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| 3,5-Difluoroaniline | C₆H₅F₂N | 129.11 | ≥98% | Sigma-Aldrich |

| N-Chlorosuccinimide (NCS) | C₄H₄ClNO₂ | 133.53 | ≥98% | Sigma-Aldrich |

| Acetonitrile (CH₃CN) | CH₃CN | 41.05 | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Sodium Nitrite | NaNO₂ | 69.00 | ≥97% | Merck |

| Sulfuric Acid | H₂SO₄ | 98.08 | 95-98% | Fisher Scientific |

| Copper(II) Sulfate Pentahydrate | CuSO₄·5H₂O | 249.69 | ≥98% | VWR |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous, ≥99% | Sigma-Aldrich |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | ≥99.5% | Sigma-Aldrich |

| Magnesium Sulfate | MgSO₄ | 120.37 | Anhydrous | Sigma-Aldrich |

Table 2: Optimized Reaction Conditions and Yields

| Step | Reaction | Key Parameters | Reaction Time | Typical Yield (%) |

| 1 | Chlorination | Temperature: 0°C to rt, Solvent: Acetonitrile | 4-6 hours | 85-90% |

| 2 | Diazotization | Temperature: 0-5°C, Acid: H₂SO₄ | 1-2 hours | Quantitative (used in situ) |

| 3 | Hydrolysis | Temperature: 100°C, Catalyst: CuSO₄ | 2-3 hours | 75-80% |

Experimental Protocols

Step 1: Synthesis of 2-Chloro-3,5-difluoroaniline

Methodology: This procedure details the regioselective chlorination of 3,5-difluoroaniline using N-chlorosuccinimide (NCS) as the chlorinating agent.

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3,5-difluoroaniline (12.91 g, 100 mmol) in anhydrous acetonitrile (100 mL).

-

Cool the solution to 0°C in an ice-water bath.

-

In a separate beaker, dissolve N-chlorosuccinimide (13.35 g, 100 mmol) in anhydrous acetonitrile (50 mL).

-

Add the NCS solution dropwise to the stirred aniline solution over a period of 1 hour, maintaining the temperature at 0°C.

-